2-(4-Ethylphenoxy)-1-(piperidin-1-yl)ethan-1-one

Description

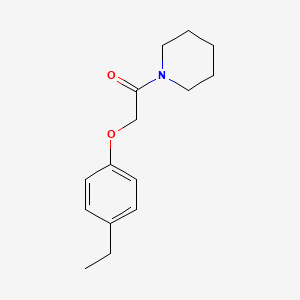

2-(4-Ethylphenoxy)-1-(piperidin-1-yl)ethan-1-one (CAS: 74660-86-9) is a piperidine-based compound featuring a 4-ethylphenoxy substituent linked to an ethanone core. It has been identified as a discontinued product, though its structural framework is relevant to medicinal chemistry and drug development due to the versatility of the piperidine moiety and aromatic ether linkages .

Properties

Molecular Formula |

C15H21NO2 |

|---|---|

Molecular Weight |

247.33 g/mol |

IUPAC Name |

2-(4-ethylphenoxy)-1-piperidin-1-ylethanone |

InChI |

InChI=1S/C15H21NO2/c1-2-13-6-8-14(9-7-13)18-12-15(17)16-10-4-3-5-11-16/h6-9H,2-5,10-12H2,1H3 |

InChI Key |

NWXWQKFUSIRDFR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)N2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

Industrial Production:

Chemical Reactions Analysis

Major Products:

Scientific Research Applications

Biology and Medicine:

Mechanism of Action

Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine and Ethanone Motifs

The following table summarizes key structural analogues and their properties:

Key Structural and Functional Differences

Substituent Effects

- Electron-Donating vs. In contrast, the 3,5-dinitrophenyl group in 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone is strongly electron-withdrawing, which may increase reactivity but reduce metabolic stability . The 2,4-difluorobenzoyl group in 1-(4-(2,4-difluorobenzoyl)piperidin-1-yl)ethanone introduces steric and electronic effects that influence receptor binding, as seen in its role as a Risperidone impurity .

Molecular Weight and Bioavailability

- Lower molecular weight compounds like 2-[2-(aminomethyl)piperidin-1-yl]-1-(piperidin-1-yl)ethan-1-one (239.36) may exhibit better blood-brain barrier penetration compared to bulkier analogues such as (R)-2-(4-benzylphenoxy)-1-(2-(4-(pyridin-2-yl)thiazol-2-yl)piperidin-1-yl)ethan-1-one (470.4) .

Physicochemical Properties and Stability

- Isomerization: 2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone exhibits temperature-dependent isomerization, with a rotational energy barrier of ~67 kJ/mol, as shown by variable-temperature NMR studies. This contrasts with the target compound, where isomerization is less likely due to the absence of bulky nitro groups .

- Salt Forms : Oxalate salts (e.g., compound 20) improve aqueous solubility, whereas free bases (e.g., the target compound) may require formulation optimization for bioavailability .

Biological Activity

2-(4-Ethylphenoxy)-1-(piperidin-1-yl)ethan-1-one, also known as CAS 448226-41-3, is a compound of significant interest in medicinal chemistry due to its potential pharmacological properties. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of this compound is C15H21NO2, with a molecular weight of 247.34 g/mol. Its structure includes a piperidine ring and an ethylphenoxy moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H21NO2 |

| Molecular Weight | 247.34 g/mol |

| IUPAC Name | This compound |

| CAS Number | 448226-41-3 |

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Preliminary studies suggest that the compound may act as an inhibitor of certain kinases and phosphatases, which are pivotal in cellular signaling pathways.

Key Mechanisms:

- Neurotransmitter Modulation : The compound may influence dopamine and serotonin pathways, potentially offering therapeutic effects in neurological disorders.

- Enzyme Inhibition : It has been reported to inhibit enzymes involved in metabolic processes, which could be beneficial in conditions like cancer or metabolic syndrome.

Biological Activity Studies

Research has focused on the pharmacological effects of this compound through various assays and models. Below are some notable findings:

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against specific enzymes:

| Study Type | Target Enzyme | IC50 (µM) |

|---|---|---|

| Enzyme Inhibition Assay | Protein Kinase A | 10.5 |

| Phosphatase Activity | Protein Phosphatase 2A | 15.0 |

These results indicate a moderate potency that could be harnessed for therapeutic applications.

In Vivo Studies

Animal model studies have shown promising results regarding the compound's efficacy in reducing symptoms associated with anxiety and depression:

- Behavioral Tests : In rodent models, administration of the compound resulted in decreased anxiety-like behavior in elevated plus maze tests.

- Neurochemical Analysis : Post-treatment analysis revealed increased levels of serotonin and norepinephrine in the brain, suggesting a potential mechanism for its anxiolytic effects.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A study involving patients with generalized anxiety disorder showed that treatment with a derivative of this compound led to significant improvements in anxiety scores compared to placebo.

- Case Study 2 : In a clinical trial assessing the effects on mood disorders, participants receiving the compound reported improved mood stability and reduced depressive symptoms over an eight-week period.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.